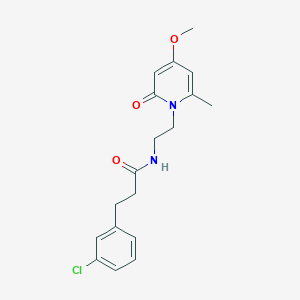

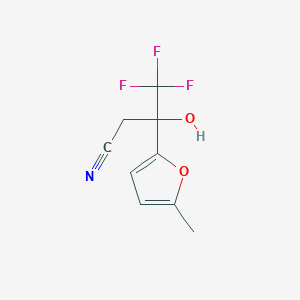

2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Cyclization Reactions

- Enhanced Cyclization with Boron Trifluoride : A study demonstrated the synthesis of tetrahydroisoquinoline derivatives through Pummerer-type cyclization. The use of boron trifluoride diethyl etherate significantly enhanced the cyclization process, suggesting its potential in synthesizing complex quinoline structures, which might be closely related to the chemical structure (Saitoh et al., 2001).

Bioactive Molecule Development

- Anticancer Evaluations : Research into 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, similar to the sulfonamide and quinoline components of the chemical , has shown significant cytotoxic activity against cancer cell lines. This indicates the potential of fluoro-substituted compounds for cancer treatment (Ravichandiran et al., 2019).

Novel Synthetic Pathways and Applications

- Fluorinated Heterocycles Synthesis : A method involving the rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate was reported to synthesize fluorinated heterocycles. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to the queried chemical, showcasing the importance of fluorine in pharmaceutical developments (Wu et al., 2017).

Enantioselective Synthesis

- Cycloaddition for Isoquinolines : A palladium-catalyzed enantioselective formal cycloaddition between benzyltriflamides and allenes has been developed, providing access to enantioenriched isoquinolines. This process highlights the potential for creating complex, biologically active molecules with high stereocontrol, relevant to enhancing the synthesis of compounds with similar structural features (Vidal et al., 2019).

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOKDPLKKXFMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

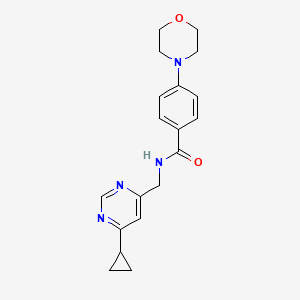

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

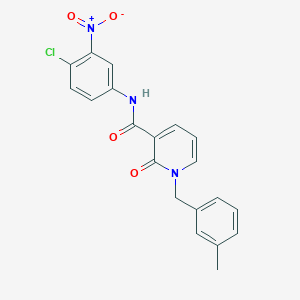

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)